REACTION_CXSMILES
|
[Mg].C([O:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH:13](Br)[CH2:14][CH2:15]Br)(=O)C.Cl>C1COCC1>[CH:13]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=2[OH:5])[CH2:14][CH2:15]1
|
Name
|
2-(1,3-dibromopropyl)-6-methylphenyl acetate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1C)C(CCBr)Br
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred in an oil bath of 75° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml four-necked round-bottomed flask was equipped with a magnetic stirrer bar
|
Type
|
CUSTOM
|
Details
|
was 62-64° C.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was heated in an oil bath of 75° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was raised to 70° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
WAIT
|
Details
|
over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (15 ml) was added to the residue
|
Type
|
STIRRING
|
Details
|
the obtained mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (8 ml) was added to the residue and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with toluene (25 ml and 15 ml)
|
Type
|
WASH
|
Details
|
washed with water (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |